![molecular formula C9H11N3O3S B2654240 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 383147-76-0](/img/structure/B2654240.png)

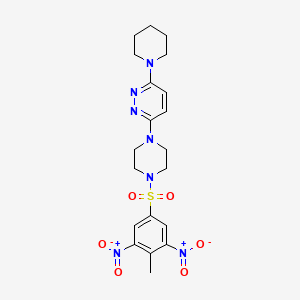

2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are identified as strategic compounds for optical applications .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized by a simpler and greener synthetic methodology . The overall yield is high, and the absence of catalysts contributes to the good performance of the synthesis .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Their great synthetic versatility permits structural modifications throughout their periphery .Chemical Reactions Analysis

The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Wissenschaftliche Forschungsanwendungen

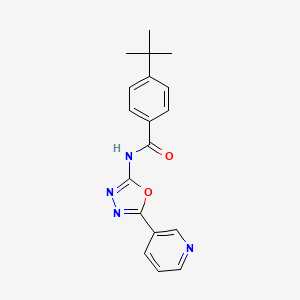

Synthesis and Receptor Antagonism

- A study by Ivachtchenko et al. (2011) discussed the synthesis and evaluation of compounds similar to 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol as serotonin 5-HT(6) receptor antagonists. These compounds were found to have high potency and selectivity in blocking serotonin-induced responses, which may have implications in neurological research and therapy (Ivachtchenko et al., 2011).

Antimicrobial Applications

- Research by Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives with potential antimicrobial properties. Some of these compounds exceeded the activity of reference drugs in combating bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Catalysis and Synthesis Methodology

- A 2011 study by Tavakoli-Hoseini et al. described a method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids. This method may provide insights into more efficient synthesis techniques for compounds including this compound (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Surface Coating and Ink Applications

- El‐Wahab et al. (2015) explored the use of pyrazolo[1,5-a]pyrimidine derivatives in surface coatings and printing inks, demonstrating their effective antimicrobial properties when incorporated into these materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Potential in Antitumor Applications

- Petrie et al. (1985) synthesized several pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for biological activity, including antitumor properties. This research indicates the potential of these compounds in cancer research and therapy (Petrie, Cottam, McKernan, Robins, & Revankar, 1985).

Neurological Research

- Studies by Ivachtchenko et al. (2013, 2012) focused on the synthesis and structure-activity relationship of amines containing 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine, highlighting their activity as 5-HT6 antagonists. These findings contribute to understanding receptor interactions and may aid in developing treatments for neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Wirkmechanismus

Zukünftige Richtungen

Fluorescent organic compounds, including pyrazolo[1,5-a]pyrimidines, have been a major focus of research related to materials science and biological interactions . They have potential applications ranging from ionic or molecular sensing to bioimaging applications, and from the organic light-emitting devices to bio-macromolecular interactions .

Eigenschaften

IUPAC Name |

2-methyl-5-(methylsulfonylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-6-3-8-10-7(5-16(2,14)15)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJUFXGTNHXLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)

![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2654172.png)

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

![N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2654178.png)

![Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B2654180.png)